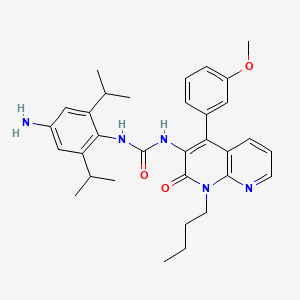

![molecular formula C22H31N5O4S B10771529 N-tert-butyl-3-(3-tert-butyl-1-methyl-7-oxo-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B10771529.png)

N-tert-butyl-3-(3-tert-butyl-1-methyl-7-oxo-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The term “SN-1” refers to a type of nucleophilic substitution reaction in organic chemistry. The “SN” stands for “substitution nucleophilic,” and the “1” indicates that the rate-determining step is unimolecular. This reaction mechanism is characterized by the formation of a carbocation intermediate and is commonly observed in reactions involving secondary or tertiary alkyl halides under strongly basic conditions or secondary or tertiary alcohols under strongly acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The SN-1 reaction typically involves two main steps:

Ionization: The leaving group (such as a halide) departs from the substrate, forming a carbocation intermediate. This step is slow and is the rate-determining step of the reaction.

Nucleophilic Attack: The nucleophile attacks the carbocation, forming the final product.

Industrial Production Methods: In industrial settings, SN-1 reactions are often carried out in polar protic solvents such as water or alcohols, which stabilize the carbocation intermediate. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Types of Reactions:

Substitution: The primary reaction type for SN-1 is nucleophilic substitution, where a nucleophile replaces the leaving group on the substrate.

Reagents and Conditions: Common reagents include alkyl halides and nucleophiles such as water, alcohols, or other nucleophilic species.

Chemistry:

- SN-1 reactions are widely used in organic synthesis to introduce new functional groups into molecules.

- They are also used in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine:

- In medicinal chemistry, SN-1 reactions are employed to modify drug molecules to enhance their efficacy or reduce side effects.

- They are also used in the synthesis of biologically active compounds, such as natural products and enzyme inhibitors .

Industry:

- SN-1 reactions are utilized in the production of various industrial chemicals, including solvents, plasticizers, and surfactants.

- They are also used in the manufacture of specialty chemicals for use in coatings, adhesives, and sealants .

Mechanism of Action

The SN-1 reaction mechanism involves the following steps:

Formation of Carbocation: The leaving group departs from the substrate, forming a carbocation intermediate. This step is slow and is the rate-determining step.

Deprotonation: If the nucleophile is a neutral molecule, a third step involving deprotonation may be required to form the final product.

Comparison with Similar Compounds

SN-2 Reactions: Unlike SN-1 reactions, SN-2 reactions involve a single, concerted step where the nucleophile attacks the substrate from the opposite side of the leaving group, leading to inversion of configuration. .

Uniqueness of SN-1:

- The SN-1 reaction is unique in its ability to form racemic mixtures due to the planar nature of the carbocation intermediate.

- It is also favored by tertiary alkyl halides and weak nucleophiles, making it distinct from SN-2 and E1 reactions .

By understanding the SN-1 reaction mechanism and its applications, researchers can effectively utilize this reaction in various fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C22H31N5O4S |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

N-tert-butyl-3-(3-tert-butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide |

InChI |

InChI=1S/C22H31N5O4S/c1-9-31-15-11-10-13(32(29,30)26-22(5,6)7)12-14(15)19-23-16-17(20(28)24-19)27(8)25-18(16)21(2,3)4/h10-12,26H,9H2,1-8H3,(H,23,24,28) |

InChI Key |

VMVZVLPMWCBOFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C2=NC3=C(C(=O)N2)N(N=C3C(C)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)

![3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)

![(1r,3s,4s,5r)-3-(4-Amino-3-Fluoro-5-{[(2r)-1,1,1-Trifluoro-3-Methoxypropan-2-Yl]oxy}benzyl)-5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1-Oxide](/img/structure/B10771497.png)

![Methyl (2r)-2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]propanoate](/img/structure/B10771499.png)

![N-[1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771500.png)

![4-{[(1-{[2-(1-benzyl-3-methyl-1H-imidazol-3-ium-4-yl)-1-[(1-methylpiperidin-1-ium-4-yl)carbamoyl]ethyl]carbamoyl}-5-({[12-({4-[6-(diethylamino)-3-(diethyliminiumyl)-3H-xanthen-9-yl]-3-sulfobenzene}sulfonamido)dodecyl]carbamoyl}amino)pentyl)carbamoyl]methyl}-2-imino-3-methyl-2,3-dihydro-1,3-thiazol-3-ium tritrifluoroacetate](/img/structure/B10771504.png)

![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10771512.png)

![(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid](/img/structure/B10771518.png)

![3-[[4-amino-3-fluoro-5-(1,1,1-trifluoro-3-methoxypropan-2-yl)oxyphenyl]methyl]-5-[(3-tert-butylphenyl)methylamino]-1-oxothian-4-ol](/img/structure/B10771519.png)

![3-(4-Chlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10771523.png)

![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771537.png)